molecular formula C28H23F6N3O2 B580620 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C CAS No. 1223105-89-2

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C

Cat. No. B580620
CAS RN: 1223105-89-2
M. Wt: 547.501
InChI Key: SQPFGTYBBLELED-ZJSXRUAMSA-N
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Description

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C” is also known by its IUPAC name, “3- ( (3,5-bis (trifluoromethyl)phenyl)amino)-4- ( ( (1R,2R)-2- (dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione”. It has a molecular formula of C20H21F6N3O2 and a molecular weight of 449.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a cyclobutene ring, two amine groups, and a dione group. Additionally, it contains a phenyl ring substituted with two trifluoromethyl groups .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 196–198°C. It’s soluble in dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Fluorescent Probes for Surface Analysis

A study by Hecht et al. (2013) developed a series of boron-dipyrromethene-type fluorophores that include 3,5-bis(trifluoromethyl)phenyl moieties, enhancing their photostability. These fluorophores, with extended π systems or high fluorescence quantum yields, can serve as potent dual labels for surface analysis using X-ray photoelectron spectroscopy and fluorescence. This application is crucial for mapping amino group density on silica supports, commonly used in microarray applications (Hecht et al., 2013).

Polymer Functionalization

Kim et al. (1998) described the synthesis of a diphenylethylene derivative with aromatic tertiary amine groups through a Wittig-type reaction. This compound was utilized in chain end functionalization of polymers initiated by alkyllithium, leading to terminally functionalized polymers with aromatic tertiary amine groups. This process is significant for creating polymers with specific end-group functionalities, useful in various material science applications (Kim et al., 1998).

Catalysis in Stereoselective Synthesis

Research by Yu et al. (2018) uncovered an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia with excellent anti-Prelog's stereoselectivity for reducing 3,5-bis(trifluoromethyl) acetophenone. This enzyme's discovery and optimization for reaction conditions pave the way for its application in synthesizing chiral alcohols, which are valuable building blocks in pharmaceuticals (Yu et al., 2018).

Development of Photostable Dyes

Chung et al. (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer, leading to highly soluble and photostable fluorinated polyimides. These materials exhibit low dielectric constants, low water uptake, and are capable of forming transparent, tough films, making them suitable for applications in electronics and optics (Chung et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O2/c1-37(2)24(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)36-23-22(25(38)26(23)39)35-20-14-18(27(29,30)31)13-19(15-20)28(32,33)34/h3-15,21,24,35-36H,1-2H3/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFGTYBBLELED-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104983
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione

CAS RN

1223105-89-2
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223105-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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